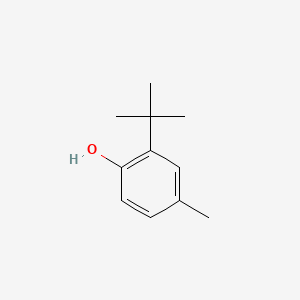

2-tert-Butyl-4-methylphenol

説明

Systematic IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds. According to these rules, the systematic name for this compound is 2-tert-butyl-4-methylphenol (B42202) . thermofisher.commatrix-fine-chemicals.comthermofisher.com This name explicitly describes the arrangement of the functional groups on the phenol (B47542) ring: a tert-butyl group at the second carbon position and a methyl group at the fourth position, relative to the hydroxyl group.

Common Synonyms and Their Usage in Research

In scientific literature, several synonyms for this compound are frequently encountered. These include o-tert-Butyl-p-cresol and 2-tert-Butyl-p-cresol . cymitquimica.comfishersci.casigmaaldrich.com Other variations such as 2-t-butyl-p-cresol, 4-methyl-2-tert-butylphenol, and 2-(1,1-Dimethylethyl)-4-methylphenol are also used. fishersci.cathegoodscentscompany.com The use of these synonyms often depends on the historical context of the research or the specific field of study.

CAS Registry Number and Other Unique Identifiers

To avoid ambiguity, unique identifiers are assigned to chemical substances. The most universally recognized is the CAS Registry Number, which for this compound is 2409-55-4 . thermofisher.commatrix-fine-chemicals.com Other identifiers used in various chemical and biological databases are essential for cross-referencing research data.

Interactive Data Table: Identifiers for this compound

| Identifier Type | Identifier | Source |

| CAS Registry Number | 2409-55-4 | thermofisher.commatrix-fine-chemicals.comfishersci.ca |

| PubChem CID | 17004 | fishersci.ca |

| ChEMBL ID | CHEMBL281976 | charite.de |

| UNII | Y9VVU7G7J4 | charite.de |

| InChI Key | IKEHOXWJQXIQAG-UHFFFAOYSA-N | thermofisher.comfishersci.ca |

| EC Number | 219-314-6 | charite.desigmaaldrich.com |

| MDL Number | MFCD00002381 | fishersci.cafishersci.ca |

Historical Overview of Research and Discovery

Significance and Research Prominence of the Compound in Contemporary Chemistry and Biology

The academic significance of this compound stems primarily from its role as an antioxidant and as a building block in organic synthesis. Its sterically hindered phenolic structure allows it to act as a radical scavenger, a property that is of great interest in preventing oxidative degradation in various materials. This has led to its investigation in fields such as polymer chemistry.

In a biological context, the study of phenolic antioxidants is crucial for understanding mechanisms of cellular protection against oxidative stress. While much of the research has focused on more common antioxidants like BHT and BHA (Butylated hydroxyanisole), the fundamental properties of this compound contribute to the broader understanding of structure-activity relationships among phenolic compounds. iiarjournals.orgncats.io

Scope and Objectives of Academic Inquiry Pertaining to this compound

The primary objectives of academic research on this compound are multifaceted. A significant area of inquiry is its synthesis and characterization. Researchers continuously explore more efficient and environmentally benign catalytic methods for its production. researchgate.net

Another key objective is the investigation of its chemical reactivity and potential applications. This includes its use as an intermediate in the synthesis of more complex molecules with desired properties. For example, it is used in the synthesis of derivatives with potential antibacterial and antifouling properties. chemicalbook.com Furthermore, its antioxidant capabilities are a subject of detailed kinetic and mechanistic studies to elucidate its radical scavenging activity. ncats.io

The academic inquiry into this compound is sharply focused on its fundamental chemical and physical properties and its utility in synthesis, rather than its direct application in consumer products or therapeutic contexts.

Structure

3D Structure

特性

IUPAC Name |

2-tert-butyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEHOXWJQXIQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020212 | |

| Record name | 4-Methyl-2-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [IUCLID] Orange or light brown crystalline solid; [MSDSonline] | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-t-Butyl-4-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

237 °C | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

105 °C | |

| Record name | 2-t-Butyl-4-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, soluble in oxygenated solvents. | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9247 g/cc @ 75 °C | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 0.025 mm Hg at 25 °C (extrapolated) | |

| Record name | 2-t-Butyl-4-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2409-55-4, 25567-40-2 | |

| Record name | 2-tert-Butyl-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2409-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-t-Butyl-4-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-2-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9VVU7G7J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

55 °C | |

| Record name | 2-T-BUTYL-4-METHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of 2 Tert Butyl 4 Methylphenol

Alkylation Reactions for 2-tert-Butyl-4-methylphenol (B42202) Synthesis

Alkylation reactions are central to the production of this compound. The primary pathway involves the reaction of p-cresol (B1678582) with a suitable tert-butylating agent in the presence of an acid catalyst. The tert-butyl group is directed to the ortho position relative to the hydroxyl group due to the activating and ortho-, para-directing nature of the hydroxyl group and the steric hindrance at the para position already being occupied by a methyl group.

Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. In the synthesis of this compound, this involves the generation of a tert-butyl carbocation, which then acts as an electrophile attacking the electron-rich p-cresol ring.

The reaction of p-cresol with isobutylene (B52900) is a frequently employed industrial method for producing tert-butylated phenols. In the presence of an acid catalyst, isobutylene is protonated to form the relatively stable tert-butyl carbocation. This electrophile then attacks the ortho position of p-cresol to yield this compound. The reaction can sometimes lead to the formation of the di-substituted product, 2,6-di-tert-butyl-4-methylphenol, depending on the reaction conditions.

Research Findings on p-Cresol Alkylation with Isobutylene

| Catalyst | Temperature | p-Cresol Conversion | Product Selectivity (this compound) | Reference |

|---|

Note: The selectivity was calculated from the reported product rates.

Using tert-butanol (B103910) as the alkylating agent is a well-established and effective method for synthesizing this compound. This method is often favored due to the readily available nature of tert-butanol and the relatively mild reaction conditions required. The reaction mechanism involves the acid-catalyzed protonation of the hydroxyl group of tert-butanol, followed by the loss of a water molecule to generate the tert-butyl carbocation.

A study utilizing a 12-tungstophosphoric acid catalyst on a nanosilica support (TPA/SiO2) investigated the effects of various reaction parameters. The optimal conditions were found to be a reaction temperature of 413 K, a tert-butanol to p-cresol molar ratio of 2:1, and a feed rate of 6 mL/h, which resulted in high conversion and selectivity. Another approach described in a patent used a polysulfonic acid-based ionic liquid as a catalyst in the presence of cyclohexane (B81311) at 70°C.

Research Findings on p-Cresol Alkylation with Tert-Butanol

| Catalyst | Temperature | Molar Ratio (tert-Butanol:p-Cresol) | p-Cresol Conversion | Selectivity for this compound | Reference |

|---|---|---|---|---|---|

| Polysulfonic acid-based ionic liquid | 70 °C | 1:1 | 85% | 95% |

Methyl tert-butyl ether (MTBE) can also serve as an effective tert-butylating agent for p-cresol. The reaction, catalyzed by an acid, proceeds via the protonation of the ether oxygen in MTBE. This leads to the cleavage of the molecule, releasing a tert-butyl carbocation and methanol (B129727). The carbocation then alkylates the p-cresol.

Research using novel sulfonic acid-functionalized ionic liquids (SFILs) as catalysts has shown high conversion and selectivity for the desired mono-ortho-alkylated product without the need for an additional solvent. Under optimized conditions (100°C for 7 hours with a 1:1 MTBE:p-cresol mole ratio), an 85.8% conversion of p-cresol with 95.2% selectivity for this compound was achieved. In contrast, another study using a mesoporous acid catalyst reported a 45% conversion at 100°C with a 1:1 reactant ratio.

Research Findings on p-Cresol Alkylation with MTBE

| Catalyst | Temperature | Molar Ratio (MTBE:p-Cresol) | p-Cresol Conversion | Selectivity for this compound | Reference |

|---|---|---|---|---|---|

| [bSebim][HSO4] (SFIL) | 100 °C | 1:1 | 85.8% | 95.2% |

Homogeneous catalysts, such as mineral acids like sulfuric acid (H₂SO₄), operate in the same phase as the reactants. Sulfuric acid is a strong Brønsted acid that effectively catalyzes the Friedel-Crafts alkylation by generating the necessary electrophile. It protonates the alkylating agent—be it isobutylene, tert-butanol, or MTBE—to facilitate the formation of the tert-butyl carbocation.

While effective, the use of liquid acid catalysts like sulfuric acid presents several disadvantages, including potential equipment corrosion, difficulties in catalyst separation from the product mixture, and environmental concerns related to disposal and waste generation. These drawbacks have spurred research into alternative heterogeneous and recyclable catalytic systems.

Catalytic Systems in Alkylation Synthesis

Heterogeneous Catalysts

A variety of solid acid catalysts have been investigated for the liquid-phase tert-butylation of p-cresol, demonstrating diverse activities and selectivities under different reaction conditions.

Mesoporous aluminosilicate (B74896) molecular sieves, such as Al-MCM-41, have been effectively employed as catalysts for the tert-butylation of p-cresol with tert-butyl alcohol. bohrium.commdpi.com The catalytic activity of these materials is linked to their Brønsted acid sites, which arise from the incorporation of aluminum into the silica (B1680970) framework. bohrium.com The acidity and, consequently, the catalytic performance can be tuned by varying the silica-to-alumina (Si/Al) ratio. bohrium.com

Research has shown that as the Si/Al ratio of Al-MCM-41 catalysts decreases, the number of Brønsted acid sites increases, leading to higher conversion of p-cresol and greater selectivity towards 2-tert-butyl-p-cresol (TBC). bohrium.com An Al-MCM-41 catalyst with a Si/Al ratio of 21 was found to provide the highest p-cresol conversion (88.2%) and TBC selectivity (90.40%). bohrium.com This catalyst also demonstrated good reusability, maintaining its performance for at least four cycles. bohrium.com The synthesis can be conducted in a fixed-bed reactor where the alkylating agent and p-cresol are passed over the HAlMCM-41 catalyst. google.com

Table 1: Performance of Al-MCM-41(21) Catalyst in p-Cresol Alkylation

| Parameter | Value |

|---|---|

| Catalyst | Al-MCM-41 (Si/Al = 21) |

| Reactants | p-cresol, tert-butyl alcohol |

| Optimal Molar Ratio (t-BuOH:p-cresol) | 2:1 |

| Optimal Reaction Temperature | 90°C |

| Optimal Reaction Time | 2h |

| p-Cresol Conversion | 88.2% |

Data sourced from a study on liquid-phase t-butylation over Al-MCM-41 catalysts. bohrium.com

Heteropoly acids (HPAs), such as 12-tungstophosphoric acid (TPA), supported on metal oxides like zirconia (ZrO₂), serve as effective solid acid catalysts for the alkylation of p-cresol. google.commdpi.commdpi.com These materials combine the strong Brønsted acidity of HPAs with the structural properties of the support. mdpi.com

In a study using 12-tungstophosphoric acid supported on zirconia (TPA/ZrO₂) under flow conditions, researchers investigated the effects of various reaction parameters. mdpi.com A p-cresol conversion of 61% with an 81.4% selectivity to 2-tert-butyl-p-cresol was achieved at a reaction temperature of 403 K (130°C). google.commdpi.com However, it was noted that the catalyst was prone to rapid deactivation. google.com Another study utilizing TPA supported on nanosilica (TPA/SiO₂) reported a maximum p-cresol conversion of about 92% with a 90.4% selectivity to the desired product at 413 K (140°C). mdpi.com

Table 2: Catalytic Performance of TPA/ZrO₂ in p-Cresol Alkylation

| Parameter | Value |

|---|---|

| Catalyst | 12-tungstophosphoric acid on Zirconia (TPA/ZrO₂) |

| Reaction Temperature | 403 K (130°C) |

| p-Cresol Conversion | 61% |

Data from a report on the alkylation of p-cresol catalyzed by heteropolyacid supported on zirconia. google.commdpi.com

Ionic liquids (ILs), particularly Brønsted acidic and SO₃H-functionalized variants, have been identified as efficient catalysts for the alkylation of p-cresol with tert-butanol. mdpi.comresearchgate.netresearchgate.net These catalysts offer advantages such as low reaction temperatures and high conversion rates. google.com Various studies have explored different types of acidic ionic liquids, achieving high conversion and selectivity. mdpi.com For instance, SO₃H-functionalized ionic liquids have yielded a 79% conversion and 92% selectivity. mdpi.comresearchgate.net Other novel Brønsted acidic ionic liquids have achieved 80% conversion at 70°C. mdpi.comresearchgate.net

Furthermore, multiple-SO₃H functional ionic liquids have demonstrated an 85.3% conversion of p-cresol with a 95.2% selectivity for 2-tert-butyl-p-cresol. mdpi.comresearchgate.net In another approach, a polysulfonic acid-based ionic liquid used in the presence of cyclohexane resulted in an 85% conversion and 95% selectivity after 7 hours at 70°C. google.com The catalyst in these systems is often easily separated and can be recycled. google.com

Table 3: Performance of Various Ionic Liquid Catalysts

| Ionic Liquid Type | Temperature | Conversion | Selectivity (2-TBC) |

|---|---|---|---|

| SO₃H-functionalized IL | N/A | 79% | 92% |

| Novel Brønsted acidic ILs | 70°C | 80% | N/A |

| Multiple-SO₃H functional IL | N/A | 85.3% | 95.2% |

| Polysulfonic acid-based IL | 70°C | 85% | 95% |

Data compiled from studies on various acidic ionic liquid catalysts. google.commdpi.comresearchgate.netresearchgate.net

Deep eutectic solvents (DES) represent another class of catalytic systems for the synthesis of this compound. mdpi.com A DES prepared from caprolactam as the hydrogen-bond acceptor and p-toluenesulfonic acid as the hydrogen-bond donor has been successfully used to catalyze the alkylation of p-cresol with tert-butyl alcohol. mdpi.com This method is presented as an efficient and mild approach. The optimization of the reaction process parameters was carried out using a response surface design based on the Box-Behnken method, highlighting a sophisticated approach to refining the reaction conditions. mdpi.com The DES catalyst also showed good recovery and recycling performance. mdpi.com

Tungstated zirconia (WOx/ZrO₂) is a robust solid acid catalyst used for alkylation reactions. mdpi.comkisti.re.krlehigh.edu These catalysts are typically prepared by the wet impregnation method, using precursors like zirconium oxyhydroxide and ammonium (B1175870) metatungstate. mdpi.com The catalytic activity is influenced by the tungsten oxide (WO₃) loading and the calcination temperature. researchgate.net

For the tert-butylation of p-cresol, a catalyst with 15% WO₃ loading on ZrO₂, calcined at 800°C, was found to be the most active. mdpi.com Under optimized flow conditions, this catalyst achieved a p-cresol conversion of 69.8% and a selectivity of 92.4% for 2-tert-butyl-p-cresol. mdpi.com

Table 4: Optimized Performance of WOx/ZrO₂ Catalyst

| Parameter | Value |

|---|---|

| Catalyst | 15% WO₃/ZrO₂ (calcined at 800°C) |

| Reaction Temperature | 130°C |

| Molar Ratio (tert-butanol/p-cresol) | 3 |

| Flow Rate | 10 mL h⁻¹ |

| p-Cresol Conversion | 69.8% |

Data sourced from research on p-cresol alkylation using WOx/ZrO₂ catalysts. mdpi.com

Optimization of Reaction Parameters

The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of various reaction parameters. Across different heterogeneous catalytic systems, several key factors are consistently investigated to maximize the yield of the desired product.

Reaction Temperature: Temperature plays a critical role in reaction kinetics. For instance, with Al-MCM-41 catalysts, the optimal temperature was found to be 90°C. bohrium.com For WOx/ZrO₂ and TPA/ZrO₂ catalysts, higher temperatures of 130°C were optimal. mdpi.com Ionic liquid systems can operate effectively at milder temperatures, around 70°C. google.com

Molar Ratio of Reactants: The molar ratio of the alkylating agent (tert-butanol) to the substrate (p-cresol) significantly influences conversion and selectivity. A tert-butanol to p-cresol molar ratio of 2:1 was optimal for the Al-MCM-41 system, while a ratio of 3 was used for the WOx/ZrO₂ catalyst to achieve high conversion. bohrium.commdpi.com

Catalyst Amount/Loading: The quantity of the catalyst affects the number of available active sites. For sulfided silica catalysts, an optimal loading of 11.75% based on the mass of p-cresol was identified. researchgate.net For a supported ionic liquid on SBA-15, a 25% catalyst loading was used. longdom.org

Reaction Time: The duration of the reaction is crucial for achieving maximum conversion without promoting side reactions. With Al-MCM-41, an optimal time of 2 hours was reported. bohrium.com For a polysulfonic acid-based ionic liquid, the reaction was carried out for 7 hours. google.com

Weight Hourly Space Velocity (WHSV)/Flow Rate: In continuous flow reactor systems, the WHSV or feed flow rate is a key parameter. For the TPA/SiO₂ catalyst, an optimal feed rate of 6 mL/h was determined. mdpi.com For the WOx/ZrO₂ catalyst, a flow rate of 10 mL/h was used under optimized conditions. mdpi.com

Temperature and Pressure Effects on Yield and Selectivity

The synthesis of this compound is typically conducted under normal atmospheric pressure. Temperature, however, is a critical parameter that significantly influences the reaction's outcome, with the optimal range largely dependent on the catalytic system employed.

Table 1: Effect of Catalyst on Optimal Reaction Temperature and Pressure

| Catalyst System | Optimal Temperature Range (°C) | Pressure |

|---|---|---|

| Sulfided Silica | 80 | Normal |

| Polysulfonic Acid-Based Ionic Liquid | 50 - 80 | Normal |

| Mesoporous Molecular Sieve HAlMCM-41 | 80 - 150 | Normal |

Molar Ratios of Reactants and Catalysts

The stoichiometry of the reactants, specifically the molar ratio of the alkylating agent to p-cresol, is a key factor in directing the synthesis towards the mono-substituted product.

In a process catalyzed by sulfided silica, an equimolar ratio (1:1) of tert-butyl alcohol to p-cresol was found to be optimal. researchgate.net For syntheses using a polysulfonic acid-based ionic liquid, the molar ratio of tert-butanol to p-cresol can range from 1:1 to 3:1. google.com When employing a mesoporous molecular sieve (HAlMCM-41) catalyst with either tert-butanol or methyl tert-butyl ether as the alkylating agent, a molar ratio of the alkylating agent to p-methylphenol is maintained between 1:1 and 2:1. google.com

The amount of catalyst is also precisely controlled. With the sulfided silica catalyst, the optimal amount was 11.75% based on the mass of p-cresol. researchgate.net In the ionic liquid system, the catalyst is used in a quantity of 0.4 to 0.75 mol per mole of p-cresol. google.com

Table 2: Molar Ratios of Reactants and Catalysts for this compound Synthesis

| Catalyst System | Alkylating Agent:p-Cresol Molar Ratio | Catalyst Loading |

|---|---|---|

| Sulfided Silica | 1:1 | 11.75% of p-cresol mass |

| Polysulfonic Acid-Based Ionic Liquid | 1:1 to 3:1 | 0.4 - 0.75 mol/mol of p-cresol |

| Mesoporous Molecular Sieve HAlMCM-41 | 1:1 to 2:1 | Not specified |

Reaction Time and Conversion Rates

Reaction duration is managed to achieve high conversion of the starting material while maintaining high selectivity for the target product. With a sulfided silica catalyst, an addition time of 3 hours for tert-butyl alcohol followed by an additional hour of reaction time resulted in a yield of 89.4% with selectivity exceeding 92%. researchgate.net In a separate method using a polysulfonic acid-based ionic liquid catalyst, a reaction time of 7 hours at 70°C led to a p-cresol conversion of 85% and a selectivity for this compound of 95%. google.com

Table 3: Reaction Time, Conversion, and Yield for this compound Synthesis

| Catalyst System | Reaction Time (hours) | Conversion/Yield | Selectivity |

|---|---|---|---|

| Sulfided Silica | 4 | 89.4% Yield | >92% |

| Polysulfonic Acid-Based Ionic Liquid | 7 | 85% Conversion | 95% |

By-product Formation and Mitigation Strategies

The primary challenge in the alkylation of p-cresol is the formation of undesired by-products. The main by-products include the di-alkylated product, 2,6-di-tert-butyl-p-cresol, and an ether, tert-butyl-p-tolyl ether. researchgate.net Traditional synthesis methods using catalysts like sulfuric acid are often associated with the formation of numerous by-products and complex processing. google.com

Alternative Synthetic Routes

Beyond the direct alkylation of p-cresol, alternative methodologies exist for synthesizing this compound and its derivatives.

Condensation and Hydrogenolysis Methods (e.g., Mannich Base Formation)

The Mannich reaction, a carbon-carbon bond-forming nucleophilic addition, represents an important synthetic pathway in organic chemistry. oarjbp.com While not a direct route to this compound itself, an analogous process is used to synthesize the related compound 2,6-di-tert-butyl-4-methylphenol. This method involves the condensation of 2,6-di-tert-butylphenol (B90309) with formaldehyde (B43269) and dimethylamine (B145610) to form a Mannich base (N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine), which is subsequently converted to the final product via hydrogenolysis. google.comgoogle.com

Furthermore, this compound can serve as a starting material in Mannich reactions to produce more complex molecules. For example, its reaction with 3-amino-1-propanol and formaldehyde yields a derivative containing a 1,3-oxazinyl ring. nih.gov

Synthesis of Derivatives and Analogs as Synthetic Intermediates

This compound is a valuable intermediate for the synthesis of a variety of derivatives and analogs. These derivatives are often used as ligands or intermediates for other fine chemicals.

Examples of such syntheses include:

Organometallic Complexes : The compound is used to prepare organotin(IV) complexes. For instance, di-n-butyltin and dimethyltin (B1205294) dichlorides, as well as tri-n-butyltin(IV) chloride, react with this compound in the presence of triethylamine (B128534) to form corresponding phenoxide complexes. ias.ac.in

Silyl Ethers : A trimethylsilyl (B98337) derivative can be prepared by reacting this compound with hexamethyldisilazane. ias.ac.in

Ligands : New sterically hindered tridentate ligands, such as bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)amine, have been synthesized starting from this compound. researchgate.net

Light Stabilizer Intermediates : Derivatives for use in light stabilizers can be synthesized through nitration of this compound with concentrated nitric acid, followed by subsequent reduction of the nitro group. kyoto-u.ac.jp

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of this compound, a significant organic intermediate, typically involves the Friedel-Crafts alkylation of p-cresol with tert-butylating agents like isobutylene or tert-butanol. google.comgoogle.com Conventional methods often rely on homogeneous acid catalysts such as sulfuric acid or cation exchange resins. google.com However, these catalysts present considerable environmental and operational challenges, including corrosivity, difficulty in separation from the product mixture, generation of substantial waste, and low product selectivity. google.comiitm.ac.in These drawbacks have spurred research into greener synthetic routes that align with the principles of green chemistry, focusing on the use of heterogeneous, reusable, and environmentally benign catalysts.

Modern green approaches to this compound synthesis prioritize the replacement of hazardous conventional catalysts with solid acids and other recyclable catalytic systems. These alternative catalysts not only mitigate environmental pollution but also enhance process efficiency through improved selectivity, milder reaction conditions, and simplified product separation and catalyst recovery. google.comgoogle.com Key areas of development include the use of zeolites, ionic liquids, modified clays, and other solid acid catalysts. google.comiitm.ac.inresearchgate.netresearchgate.net

Heterogeneous Solid Acid Catalysis

The use of solid acid catalysts represents a significant advancement in the green synthesis of this compound. These materials offer distinct advantages over traditional liquid acids, including ease of separation, potential for regeneration and reuse, reduced corrosivity, and often higher selectivity for the desired product.

Zeolites and Mesoporous Molecular Sieves

Zeolites and related mesoporous materials have been extensively studied as catalysts for the tert-butylation of p-cresol due to their strong acidity, shape-selective properties, and high thermal stability. google.comresearchgate.net

One notable example is the use of the mesoporous molecular sieve HAlMCM-41. google.comgoogle.com This catalyst facilitates the alkylation of p-cresol with either tert-butanol or methyl tert-butyl ether. google.com The large, regular pores of HAlMCM-41 allow for efficient interaction between the reactants and the active sites, leading to high conversion rates and selectivity under relatively mild conditions. google.com Research has demonstrated the effectiveness of HAlMCM-41 in a fixed-bed reactor, highlighting its potential for continuous industrial processes. google.com Similarly, zeolite HY has shown potential for producing tert-butylated phenols with high activity. researchgate.net Studies on the alkylation of phenol (B47542) with tert-butyl alcohol over zeolite HY have indicated that reaction temperatures between 125°C and 165°C are optimal. researchgate.net More advanced catalysts, such as Zr-containing Beta zeolites, have also been developed, demonstrating that both Brønsted and Lewis acid sites contribute to the alkylation reaction. rsc.org

| Catalyst System | Alkylating Agent | Reactant Ratio (Alkylating Agent:p-Cresol) | Temperature (°C) | Conversion (%) | Selectivity for this compound (%) | Source(s) |

| HAlMCM-41 | tert-Butanol or Methyl tert-butyl ether | 1:1 to 2:1 | 80 - 150 | High | Good | google.com |

| Zeolite HY | tert-Butyl alcohol | Varied | 125 - 165 | High | Not specified | researchgate.net |

Other Solid Acids

Besides zeolites, other solid acid materials have proven effective. Sulfided silica, for instance, serves as a highly active and reusable catalyst for the synthesis of this compound from p-cresol and tert-butyl alcohol. researchgate.net Optimized conditions for this system include a reaction temperature of 80°C and a 1:1 molar ratio of reactants, which resulted in a high yield and excellent selectivity. researchgate.net The ease of separation by simple filtration makes this catalyst an attractive green alternative. researchgate.net

| Catalyst System | Alkylating Agent | Reactant Ratio (tert-Butyl alcohol:p-Cresol) | Temperature (°C) | Yield (%) | Selectivity (%) | Source(s) |

| Sulfided Silica | tert-Butyl alcohol | 1:1 | 80 | 89.4 | >92 | researchgate.net |

Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of compounds that have gained attention as green reaction media and catalysts. Their negligible vapor pressure, high thermal stability, and tunable properties make them suitable for various chemical transformations.

A method utilizing a polysulfonic acid-based ionic liquid as a catalyst for the alkylation of p-cresol with tert-butanol has been developed. google.com This approach, conducted in the presence of cyclohexane, demonstrates high conversion and selectivity at a low reaction temperature of 70°C. google.com A key advantage of this system is the straightforward separation and recycling of the ionic liquid catalyst, which can be washed and reused multiple times without significant loss of activity. google.com

In a similar vein, a deep eutectic solvent prepared from caprolactam and p-toluenesulfonic acid has been employed as an efficient and mild catalyst for the same reaction. researchgate.net This method provides another environmentally friendly pathway for the synthesis of this compound. researchgate.net

| Catalyst System | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | p-Cresol Conversion (%) | Selectivity for this compound (%) | Source(s) |

| Polysulfonic acid-based Ionic Liquid | tert-Butanol | Cyclohexane | 70 | 7 | 85 | 95 | google.com |

| Deep Eutectic Solvent (Caprolactam/p-toluenesulfonic acid) | tert-Butyl alcohol | Not specified | Not specified | Not specified | High | Good | researchgate.net |

Clay-Based Catalysts

Modified clays, such as montmorillonite, are another category of low-cost, environmentally friendly, and reusable solid acid catalysts. iitm.ac.innih.gov Montmorillonite KSF has been used as a catalyst for regioselective trans-tert-butylation reactions of tert-butylphenols. isc.ac While the direct synthesis from p-cresol is not the primary focus of all available studies, the proven activity of modified montmorillonite-K10 in other tert-butylation reactions suggests its potential as a versatile catalyst for producing this compound. iitm.ac.in The use of such clay-based catalysts aligns with green chemistry principles by replacing hazardous liquid acids with readily available and robust solid materials. nih.gov

Advanced Research on Antioxidant Mechanisms and Properties

Mechanism of Action as a Phenolic Antioxidant

The antioxidant capability of 2-tert-Butyl-4-methylphenol (B42202), a synthetic phenolic compound, is rooted in its chemical structure. The hydroxyl (-OH) group attached to the aromatic ring is the active site, and its reactivity is modulated by the electron-donating methyl group and the sterically hindering tert-butyl group. This structure allows it to effectively neutralize free radicals through several key mechanisms, thereby terminating oxidative chain reactions. nbinno.com Phenolic antioxidants primarily operate via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. mdpi.com

The Hydrogen Atom Transfer (HAT) mechanism is a primary pathway through which phenolic antioxidants like this compound exert their effect. mdpi.com In this process, the antioxidant donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing the radical and stopping it from propagating oxidative damage. nbinno.commdpi.com

The reaction can be represented as: ArOH + R• → ArO• + RH

Here, ArOH is the phenolic antioxidant and ArO• is the resulting phenoxyl radical. The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen donation. The chemical structure of this compound, with its electron-donating methyl group, helps to stabilize the resulting phenoxyl radical, making the hydrogen donation thermodynamically favorable. The bulky tert-butyl group provides steric hindrance, which enhances the stability of the phenoxyl radical once formed. nbinno.com

Studies on the closely related compound 2,6-di-tert-butyl-4-methylphenol (BHT) show that the presence of bulky tert-butyl groups is crucial for its antioxidant activity, allowing the hydroxyl group to readily donate a hydrogen atom to reactive free radicals. nbinno.com This principle is directly applicable to this compound. Research investigating the reaction of t-butoxy radicals with BHT confirmed that the primary rate-determining step is the abstraction of the phenolic hydrogen, a clear indication of a HAT-based mechanism. cdnsciencepub.com

The Single Electron Transfer (SET) mechanism is another pathway by which phenolic antioxidants can neutralize free radicals. In this process, the antioxidant donates a single electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. mdpi.com

The reaction is as follows: ArOH + R• → ArOH•+ + R:-

The resulting radical cation (ArOH•+) is generally unstable and can subsequently deprotonate to form the more stable phenoxyl radical (ArO•). The SET mechanism is influenced by the ionization potential of the antioxidant; a lower ionization potential favors electron donation. mdpi.com The reaction environment, including the pH and solvent, can determine whether the HAT or SET mechanism predominates. mdpi.com For instance, the DPPH radical scavenging assay in a methanol (B129727) solution is believed to be primarily dominated by the SET mechanism. nih.gov

This compound and related hindered phenols are effective scavengers of various reactive oxygen species (ROS) and other free radicals that initiate and propagate oxidative chain reactions. nbinno.comiiarjournals.org These reactive species include:

Peroxyl Radicals (ROO•): These are key intermediates in lipid peroxidation. Hindered phenols like BHT readily donate a hydrogen atom to peroxyl radicals, terminating the chain reaction that leads to the degradation of fats and oils. nbinno.com

Alkoxy Radicals (RO•): Formed during the decomposition of hydroperoxides, alkoxy radicals are highly reactive. Studies have shown that t-butoxy radicals readily abstract the phenolic hydrogen from BHT, demonstrating the compound's ability to neutralize this type of radical. cdnsciencepub.com

Hydroxyl Radicals (•OH): While highly reactive, the interaction of phenolic antioxidants with hydroxyl radicals is a component of their protective mechanism. iiarjournals.org

Superoxide (B77818) Radicals (O₂⁻•): The steric hindrance provided by the tert-butyl group can influence the accessibility of the phenolic hydrogen to certain free radicals like the superoxide radical. iiarjournals.org

The fundamental interaction involves the phenolic antioxidant intercepting these radicals, thereby preventing them from reacting with and damaging other molecules such as lipids, proteins, and DNA. nbinno.comnih.gov

Upon donating a hydrogen atom or an electron, this compound is converted into a phenoxyl radical. nbinno.comnih.gov This intermediate is relatively stable due to the resonance delocalization of the unpaired electron across the aromatic ring and the steric protection afforded by the tert-butyl group. nbinno.comnih.gov

The 2-tert-Butyl-4-methylphenoxyl radical is less reactive than the initial free radical it neutralized, which is key to its function as a chain-breaking antioxidant. nbinno.com However, this phenoxyl radical is not inert and can undergo further reactions. One significant pathway is the disproportionation or coupling of two phenoxyl radicals, which can lead to the formation of other products, including quinone methides. nih.govresearchgate.net

Quinone methides are electrophilic species formed through the oxidation of 4-alkylphenols. researchgate.netacs.org For example, the oxidation of BHT can lead to the formation of 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone (BHT-QM). nih.govresearchgate.netacs.org These reactive intermediates can be formed through metabolic activation by enzymes like cytochrome P450 or through chemical oxidation. nih.govresearchgate.net The formation of quinone methides represents a complex aspect of the antioxidant's chemistry, as these intermediates can themselves be reactive. nih.govacs.org

Kinetic Studies of Antioxidant Activity

The effectiveness of an antioxidant is not only determined by its mechanism of action but also by the kinetics of its reactions with free radicals. Standardized assays are used to quantify this activity.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common spectrophotometric methods used to evaluate the radical scavenging activity of antioxidants. mdpi.commdpi.com

In the DPPH assay , the deep violet DPPH radical is reduced by the antioxidant to the pale yellow diphenylpicrylhydrazine. The rate of color change is proportional to the radical scavenging capacity of the antioxidant. mdpi.com This assay is often used to determine the concentration of an antioxidant required to decrease the initial DPPH concentration by 50% (EC₅₀ or IC₅₀ value). mdpi.com Phenolic compounds are known to react with the DPPH radical, and the assay is considered to proceed via a mixed SET and HAT mechanism, depending on the solvent and pH. mdpi.com

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants added to the solution donate electrons or hydrogen atoms to ABTS•+, causing a decolorization that is measured spectrophotometrically. mdpi.commdpi.com This assay is versatile as it can be used at different pH levels and is applicable to both hydrophilic and lipophilic antioxidants. mdpi.com

The table below presents comparative EC₅₀ values for the radical scavenging activity of various phenolic antioxidants, illustrating the relative potency of compounds structurally similar to this compound. Lower EC₅₀ values indicate higher antioxidant activity.

Table 1: Comparative Radical Scavenging Activity of Phenolic Antioxidants This is an interactive table. Select a compound to see more details.

| Compound | Assay | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Butylated Hydroxytoluene (BHT) | DPPH | > 24 | nih.gov |

| Tert-butyl hydroquinone (B1673460) (TBHQ) | DPPH | 22.20 | nih.gov |

| Propyl gallate (PG) | DPPH | 8.74 | nih.gov |

| Hydroquinone (HQ) | DPPH | 11.34 | nih.gov |

| Butylated Hydroxytoluene (BHT) | ABTS | > 48 | nih.gov |

| Tert-butyl hydroquinone (TBHQ) | ABTS | 33.34 | nih.gov |

| Propyl gallate (PG) | ABTS | 18.17 | nih.gov |

Data indicates that BHT, which is structurally very similar to this compound, shows weaker scavenging activity in these specific assays compared to other phenolic antioxidants like TBHQ and PG. This is often attributed to the steric hindrance from the bulky tert-butyl groups, which can limit the accessibility of the phenolic hydroxyl group to the large, stable radicals used in these assays. nih.goviiarjournals.org

Oxidation Kinetics in Various Systems

The antioxidant action of this compound, like other phenolic antioxidants, is predicated on its ability to donate its phenolic hydrogen atom to chain-carrying free radicals, thereby terminating oxidative chain reactions. The kinetics of this process are crucial for understanding its efficacy. While specific kinetic data for this compound is not extensively documented in readily available literature, the behavior of structurally similar hindered phenols, particularly 2,6-di-tert-butyl-4-methylphenol (BHT), provides significant insights.

The reaction of hindered phenols with peroxyl radicals (ROO•) is a critical rate-determining step in the inhibition of autoxidation. For these reactions, the pre-exponential factors and activation energies are often found to be in the range of 10⁴–10⁵ M⁻¹s⁻¹ and 0.5–1.0 kcal/mol, respectively. These low activation parameters suggest a reaction mechanism that involves the initial formation of a hydrogen-bonded complex between the peroxyl radical and the phenol (B47542), followed by the hydrogen atom transfer within this complex.

The solvent can play a dramatic role in the kinetics. In hydrogen bond-accepting solvents, the rate constants for hydrogen abstraction from phenols by radicals can decrease significantly. This is due to the solvent forming hydrogen bonds with the phenol's hydroxyl group, which competes with the radical interaction.

The oxidation process can yield various products depending on the system. For instance, the oxidation of the related compound BHT with oxygen and sodium hydroxide (B78521) can produce 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and other compounds. In enzymatic systems, such as with horseradish peroxidase, phenolic antioxidants are oxidized to phenoxy radicals, which can be unstable and undergo further reactions, including dimerization.

Deuterium (B1214612) Isotope Effects in Radical Abstraction

The primary mechanism of antioxidant activity for phenolic compounds is the transfer of a hydrogen atom from the hydroxyl group to a free radical. A key method to confirm that this bond-breaking event is the rate-controlling step of the inhibition reaction is to measure the deuterium isotope effect (kH/kD). This involves replacing the hydrogen on the hydroxyl group with its heavier isotope, deuterium, and comparing the reaction rates.

Studies on the closely related compound 2,6-di-tert-butyl-4-methylphenol (BHT) during the inhibited autoxidation of styrene (B11656) have demonstrated an unexpectedly large kinetic isotope effect. At 65 °C, the kH/kD was found to be approximately 10.6. This large value provides strong evidence that the abstraction of the phenolic hydrogen is indeed the rate-controlling step in the antioxidant mechanism.

Kinetic Isotope Effects (kH/kD) in Radical Abstraction for Hindered Phenols

| Phenolic Compound | Radical/System | Temperature (°C) | Observed kH/kD | Reference |

|---|---|---|---|---|

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Styrene Autoxidation | 65 | ~10.6 | |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | DPPH Radical | 20 | >6.6 (Rate constant ratio) | |

| Hindered Phenols (general) | tert-Butylperoxy Radicals | -35 to -100 | ~10 (Rate constant ratio) |

Comparative Antioxidant Efficacy with Related Phenolic Compounds

The antioxidant efficacy of this compound is best understood by comparing it to structurally related compounds such as Butylated Hydroxyanisole (BHA), 2,4,6-Tri-tert-butylphenol (TBP), and 2,4-Di-tert-butylphenol (B135424). The key structural differences—primarily the number and position of bulky tert-butyl groups—lead to significant variations in performance.

BHA is typically a mixture of 2-tert-butyl-4-methoxyphenol (B74144) and 3-tert-butyl-4-methoxyphenol. Like this compound, it is a mono-ortho-substituted hindered phenol. In contrast, BHT (2,6-di-tert-butyl-4-methylphenol) and TBP are di-ortho- and tri-tert-butyl substituted phenols, respectively, affording them a higher degree of steric hindrance around the hydroxyl group.

Generally, antioxidant strength is associated with the stability of the phenoxy radical formed after hydrogen donation. Research indicates that ortho-disubstituted phenols, like BHT, are oxidized to more stable phenoxy radicals than ortho-monosubstituted phenols like BHA isomers. This increased stability prevents the antioxidant-derived radical from initiating new oxidation chains.

Based on these structural principles, this compound, with its single ortho tert-butyl group, would be classified as a "less-hindered" phenol, similar to BHA. Its efficacy is expected to be lower than that of the "highly-hindered" BHT and TBP due to the formation of a less stable phenoxy radical.

Structural Comparison of Phenolic Antioxidants

| Compound | Abbreviation | Ortho tert-Butyl Groups | General Classification |

|---|---|---|---|

| This compound | - | One | Less-Hindered |

| Butylated Hydroxyanisole | BHA | One | Less-Hindered |

| 2,6-di-tert-butyl-4-methylphenol | BHT | Two | Highly-Hindered |

| 2,4,6-Tri-tert-butylphenol | TBP | Two | Highly-Hindered |

| 2,4-Di-tert-butylphenol | - | One | Less-Hindered |

Synergistic Antioxidant Effects in Combinations

Phenolic antioxidants can exhibit synergistic effects when used in combination, providing greater protection against oxidation than the sum of their individual contributions. This phenomenon is particularly pronounced when combining antioxidants with different degrees of steric hindrance.

Extensive research on combinations of BHA and BHT has demonstrated potent synergistic anti-inflammatory and antioxidant activity. While neither antioxidant alone may be fully effective in certain systems, their combination can be highly potent. The inhibitory effects were found to be greatly enhanced when BHA and BHT were combined, with specific molar ratios proving most effective. For example, BHT/BHA combinations at molar ratios of 1:2 and 2:1 were shown to have more effective anti-inflammatory activity than a 1:1 ratio or either antioxidant used alone.

The proposed mechanism for this synergy involves the regeneration of the less-hindered phenol (BHA) by the more-hindered one (BHT). The BHA, being more accessible to free radicals, is initially oxidized to its phenoxy radical. The BHT then acts as a hydrogen replenisher, donating its hydrogen to the BHA radical to regenerate the original BHA molecule. This allows the more reactive BHA to continue scavenging radicals while the more stable BHT radical is formed.

Given that this compound is a less-hindered phenol structurally similar to BHA, it is highly probable that it would exhibit similar synergistic effects when combined with more highly-hindered phenols like BHT or TBP.

Influence of Steric Hindrance on Antioxidant Performance

Steric hindrance, imparted by bulky substituents such as tert-butyl groups at the ortho positions to the hydroxyl group, is a defining feature of phenolic antioxidants and profoundly influences their performance. The primary role of these groups is twofold: to enhance the stability of the phenoxy radical formed after hydrogen donation and to modulate the reactivity of the hydroxyl group itself.

When a phenolic antioxidant donates its hydrogen atom to a free radical, it becomes a phenoxy radical. If this new radical is too reactive, it can initiate a new oxidation chain, thereby negating its antioxidant purpose. The steric bulk of ortho-tert-butyl groups stabilizes the phenoxy radical through resonance and by physically shielding the radical center, preventing it from participating in further reactions. This stability is crucial for effective chain-breaking antioxidant activity.

Biological and Pharmacological Investigations

Cellular and Molecular Mechanisms of Biological Activity

Protein Adduct Formation by Metabolites (e.g., Quinone Methides)

While the formation of quinone methide metabolites and subsequent protein adducts is a known mechanism for 4-alkylphenols like BHT, specific studies demonstrating this metabolic pathway and identifying protein targets for 2-tert-Butyl-4-methylphenol (B42202) were not found in the search results.

Effects on Antioxidant Enzymes

No specific research was identified in the search results that investigates the direct effects of this compound on the activity or expression of antioxidant enzymes. Research on BHT has suggested it can influence levels of enzymes such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase.

Impact on Retinoid X Receptors (RXRs) and Adipogenesis

The search results contain no evidence to suggest that this compound interacts with Retinoid X Receptors (RXRs) or has an impact on adipogenesis. Extensive research on this topic has been conducted on 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), which has been identified as an activator of RXRs, thereby promoting adipogenesis. However, 2,4-DTBP is a different chemical compound from this compound.

Due to the lack of specific scientific data for this compound in these areas, constructing a factually accurate article that meets the requirements of the prompt is not feasible.

Studies on Biological Systems and Organisms

Comprehensive searches of scientific databases and literature have yielded limited specific information regarding the effects of this compound on various biological systems and organisms within the predefined categories.

There is a notable lack of specific research on the anti-inflammatory properties of this compound. While related compounds have been investigated, with some studies indicating that combinations of 2,6-di-tert-butyl-4-methylphenol (BHT) and 2-tert-butyl-4-methoxyphenol (B74144) (BHA) can exert potent anti-inflammatory effects by inhibiting the expression of genes like Cox2 and Tnfa, no such direct evidence is available for this compound itself. ukm.myiiarjournals.orgnih.goviiarjournals.org

Specific studies detailing the antimicrobial, including antibacterial and antifungal, properties of this compound are not readily found in the available scientific literature. In contrast, extensive research has been conducted on 2,4-di-tert-butylphenol, which has demonstrated significant antifungal and antibacterial activities. nih.govfrontiersin.orgnih.govresearchgate.netmdpi.comnih.gov Similarly, 2,6-di-tert-butyl-4-methylphenol has been shown to inhibit biofilm formation in various bacteria. researchgate.netnih.gov However, these findings cannot be directly extrapolated to this compound.

Dedicated antiviral investigations specifically targeting this compound have not been identified in the reviewed literature. While the broader class of polyphenolic compounds is of interest for potential antiviral activities, and some studies have explored the antiviral potential of other substituted phenols, there is no direct research available concerning the antiviral effects of this compound. researchgate.netdovepress.commdpi.com

There is a lack of specific data on the phytotoxic and allelopathic effects of this compound. Research on related compounds, such as 2,6-di-tert-butyl-4-methylphenol and 2,4-di-tert-butylphenol, has indicated phytotoxic properties, including the inhibition of germination and seedling growth. ukm.mymdpi.compomics.com However, no studies were found that specifically assess these effects for this compound.

In line with the general lack of phytotoxicology data, specific research on the inhibition of germination and seedling growth by this compound is not present in the available scientific literature. Allelopathic studies have been conducted on various phenolic compounds, but this compound has not been a specific subject of these investigations. ncsu.eduresearchgate.netmdpi.com

Specific geroprotective studies focusing on this compound are absent from the current body of scientific research. The well-known antioxidant butylated hydroxytoluene (BHT), which is 2,6-di-tert-butyl-4-methylphenol, has been investigated for its potential anti-aging properties. senescence.info However, this information is not directly applicable to this compound.

Ferroptosis Inhibition

Current research has not specifically documented the role of this compound in the inhibition of ferroptosis. Ferroptosis is a form of programmed cell death characterized by iron-dependent accumulation of lipid peroxides. While structurally related phenolic antioxidants like Butylated Hydroxytoluene (BHT) are known to interfere with ferroptotic signaling by scavenging radicals and preventing lipid peroxidation, specific studies confirming this activity for this compound are not available in the reviewed scientific literature.

Toxicological and Safety Research in a Biological Context

Metabolism and Bioactivation Pathways

The metabolism of this compound, like other phenolic antioxidants, is anticipated to involve pathways that can lead to the formation of reactive intermediates. For structurally similar compounds such as Butylated Hydroxytoluene (BHT), bioactivation occurs through oxidation, which can form quinone methides. These electrophilic metabolites are highly reactive. While this pathway is well-documented for BHT and its analogues, leading to toxic effects, specific studies detailing the metabolic fate and the formation of such reactive intermediates from this compound itself are limited. The structural features of this compound, specifically the phenolic ring with a methyl group at the 4-position and an ortho-alkyl group, are considered essential for the formation of these toxic metabolites. researchgate.net

In Vitro Cytotoxicity and Apoptosis Induction Studies

In vitro studies have demonstrated that this compound (referred to in studies as BMP) exhibits significant cytotoxic effects on various cell lines. Research comparing its activity to other antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) found that this compound was the most cytotoxic of the individual compounds tested. nih.govresearchgate.net

The compound has been shown to induce apoptosis, or programmed cell death. In human promyelocytic leukemia (HL-60) cells, this compound induced internucleosomal DNA fragmentation, a key feature of apoptosis. nih.govresearchgate.net It also activated caspases, which are crucial enzymes in the apoptotic pathway. However, the level of caspase-3 activation by this compound was lower compared to BHA, which may suggest that at higher cytotoxic concentrations, cell death could also occur through necrosis. nih.govresearchgate.net The cytotoxicity of this compound is thought to be mediated by reactive intermediates, as the addition of antioxidants could reduce its toxic effects on cells. nih.govresearchgate.net

| Cell Line | Compound | 50% Cytotoxic Concentration (CC50) | Key Apoptotic Events |

| HL-60 (Human promyelocytic leukemia) | This compound (BMP) | 0.02-0.05 mM | Internucleosomal DNA fragmentation; Activation of caspase-3, 8, and 9 |

| HSC-2 (Human squamous cell carcinoma) | This compound (BMP) | 0.02-0.05 mM | Cytotoxicity reduced by antioxidants |

This table summarizes the in vitro cytotoxic and apoptotic effects of this compound on different human cancer cell lines.

In Vivo Studies on Organ-Specific Effects (e.g., Liver, Lung, Thyroid)

In vivo research has identified specific organs that are targeted by this compound and related phenolic compounds.

Lung: Studies comparing butylated hydroxytoluene (BHT) with its analogue this compound (BMP) investigated their abilities to induce lung toxicity in mice. cdc.gov While BHT is a known lung toxicant and tumor promoter, the specific toxic potential of this compound on lung tissue has been evaluated in a comparative context, suggesting that the structural arrangement of alkyl groups on the phenol (B47542) ring is a critical determinant of toxicity. cdc.gov

Forestomach: In studies using hamsters, dietary administration of this compound induced pronounced hyperplasia (an increase in the amount of organic tissue that results from cell proliferation) and the formation of papillomas in the forestomach. oecd.orgnih.gov This indicates a direct proliferative effect on the epithelial lining of this organ. oecd.orgnih.gov

General Toxicity: Acute toxicity studies in rats have established an oral LD50 of 2500 mg/kg. thegoodscentscompany.com Observed effects at toxic doses included ataxia (loss of full control of bodily movements), dyspnea (shortness of breath), and changes in olfaction. thegoodscentscompany.comhpc-standards.com

Carcinogenesis and Tumor Promotion Research

Research has explored the role of this compound as both a potential carcinogen and a tumor promoter, particularly in the context of two-stage carcinogenesis.

In a study on hamster forestomachs, this compound was found to induce significant hyperplasia and papillomas, which are benign tumors that can be precursors to cancer. oecd.orgnih.gov

Furthermore, its activity as a tumor promoter has been demonstrated in rats. In an experiment where carcinogenesis was initiated by N-methyl-N′-nitro-N-nitrosoguanidine (MNNG), subsequent feeding with a diet containing 0.25% this compound resulted in a 13% incidence of forestomach squamous cell carcinomas, compared to 7% in the control group. aacrjournals.org This suggests that this compound can promote the development of tumors initiated by a primary carcinogen. aacrjournals.org A significant finding from this research was the synergistic effect observed when low doses of this compound were combined with other phenolic compounds like caffeic acid, catechol, and butylated hydroxyanisole. This combination dramatically increased the incidence of forestomach carcinomas to 80%, highlighting the importance of cumulative exposure to low-dose promoters. aacrjournals.org

| Animal Model | Initiating Agent | Test Compound | Organ | Observed Effect |

| Hamster | None | This compound | Forestomach | Pronounced hyperplasia and papillomas |

| Rat | MNNG | This compound (0.25% in diet) | Forestomach | Tumor promotion (13% incidence of squamous cell carcinoma) |

| Rat | MNNG | Combination of phenolic antioxidants including this compound | Forestomach | Strong synergistic tumor promotion (80% incidence of squamous cell carcinoma) |

This table outlines the findings from in vivo studies on the carcinogenic and tumor-promoting effects of this compound.

Neuroprotective Research

Research into the specific neuroprotective effects of this compound is limited. However, studies on structurally similar hindered phenolic compounds, such as 2,4-di-tert-butylphenol and 2,6-di-tert-butyl-4-methylphenol (BHT), suggest potential neuroprotective activities primarily attributed to their antioxidant properties. Oxidative stress is a key factor in the pathogenesis of various neurodegenerative disorders nih.gov.

One study on 2,4-di-tert-butylphenol, a compound identified in sweet potato, demonstrated its ability to protect PC12 cells from oxidative stress and hydrogen peroxide-induced cytotoxicity nih.gov. This compound was also found to mitigate amyloid-beta peptide-induced learning and memory impairment in mice, a protective effect linked to its antioxidant capacity nih.govresearchgate.net. The neuroprotection afforded by such phenol derivatives is often positively correlated with their antioxidant activity nih.gov. These compounds can scavenge peroxyl radicals, thereby preventing or slowing down the oxidation of vital cellular components nih.govguidechem.com.

While these findings on related compounds are promising, further research is necessary to specifically elucidate the neuroprotective potential of this compound.

Pharmacokinetics and Pharmacodynamics in Biological Systems

Detailed pharmacokinetic and pharmacodynamic data specifically for this compound are not extensively available in the scientific literature. However, based on its chemical structure as a hindered phenolic antioxidant, some general characteristics can be inferred.

Pharmacokinetics: As a relatively small, lipophilic molecule, this compound is likely to be absorbed orally and distributed to various tissues. Its solubility in fats and oils may lead to its accumulation in adipose tissue iiarjournals.org. The metabolism of phenolic antioxidants like BHT, a close relative, can lead to the formation of various metabolites, some of which may have their own biological activities or potential toxicities iiarjournals.orgnih.gov. The primary mechanism of action as an antioxidant involves the donation of a hydrogen atom from the hydroxyl group to free radicals, which neutralizes them and terminates the oxidative chain reaction guidechem.com.

Pharmacodynamics: The principal pharmacodynamic effect of this compound is its antioxidant activity guidechem.com. By scavenging free radicals, it can help protect cells from oxidative damage. This is the basis for its use as a preservative in food and industrial products guidechem.com. In biological systems, this antioxidant action could translate into various therapeutic effects, including anti-inflammatory and potential neuroprotective activities, as seen with similar phenolic compounds nih.govnih.gov. For instance, combinations of BHT and another phenolic antioxidant, BHA, have been shown to exert potent anti-inflammatory effects by inhibiting the expression of inflammatory mediators nih.gov. The antioxidant and anti-inflammatory activities of the broader class of tert-butylated phenols have been noted in numerous publications iiarjournals.org.

It is important to note that while these general principles are likely to apply to this compound, specific studies are required to determine its precise pharmacokinetic profile and full range of pharmacodynamic effects.

Applications in Advanced Materials Science and Engineering

Polymer Stabilization and Degradation Prevention

2-tert-Butyl-4-methylphenol (B42202) is utilized as a stabilizer in polymer systems, where it effectively counteracts the degradative effects of heat and light. It is also a known degradation product of larger, more complex antioxidants, such as Antioxidant 2246, and can be detected within polymer matrices after aging. fu-berlin.de

As a phenolic antioxidant, this compound provides protection against thermo-oxidative degradation in polymers. Its mechanism of action involves scavenging oxygen-centered radicals like peroxy and alkoxy radicals, which are responsible for initiating and propagating degradation chains. Research has shown that in peroxide-initiated oxidations, singly hindered phenols such as this compound exhibit superior chain-stopping capabilities compared to more sterically hindered phenols. acs.org This enhanced efficiency makes it a valuable component in stabilizer packages.

The compound has been used in the synthesis of combined, multifunctional stabilizers. For instance, it can be chemically linked with Hindered Amine Stabilizers (HAS) to create additives that provide comprehensive protection against photooxidation in polymers like polypropylene. These combined stabilizers often demonstrate a synergistic effect, where the performance of the chemically bonded molecule surpasses that of a simple physical mixture of the individual components.

Table 1: Comparative Antioxidant Efficiency in Polymer Chains

| Antioxidant Type | Relative Chain-Stopping Power | Mechanism |

|---|---|---|

| Singly Hindered Phenols (e.g., this compound) | High (reported as twice the efficiency of di-tert-butylphenols in specific oxidation tests) acs.org | Efficiently intercepts and neutralizes polymer peroxy radicals to terminate degradation chains. acs.org |

| Di-tert-butylphenols (e.g., BHT) | Standard | Intercepts polymer peroxy radicals; stoichiometry is independent of attachment in larger molecules. acs.org |

The synthesis of this compound is valued in part for its application as a polymerization inhibitor. preprints.orgmdpi.com Uncontrolled polymerization can lead to the premature solidification of monomers, rendering them unusable. By acting as a free-radical scavenger, this compound effectively quenches the radicals that initiate the polymerization process. This stabilizing function is critical for the safe storage and transport of reactive monomers, such as those used in the production of acrylics. chemicalbook.com

Fuel and Lubricant Additives